molecular formula C9H11NO2 B3359889 (2-Methylpyridin-3-yl)methyl acetate CAS No. 87851-05-6

(2-Methylpyridin-3-yl)methyl acetate

Cat. No.: B3359889
CAS No.: 87851-05-6
M. Wt: 165.19 g/mol
InChI Key: QDOWDQBOPHMOHU-UHFFFAOYSA-N
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Description

(2-Methylpyridin-3-yl)methyl acetate (CAS 87851-05-6) is a chemical compound with the molecular formula C9H11NO2 and a molecular weight of 165.19 g/mol . It should be stored sealed in a dry environment at 2-8°C to maintain stability . As a derivative of 2-methylpyridine featuring an acetoxymethyl group at the 3-position, this compound serves as a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research . The acetate ester functional group makes it a versatile precursor for further chemical transformations, including deprotection to the corresponding alcohol or participation in nucleophilic substitution reactions. Researchers may utilize this compound in the development of more complex molecular architectures, particularly those containing pyridine motifs, which are prevalent in medicinal chemistry and materials science. This product is designated for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methylpyridin-3-yl)methyl acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-7-9(4-3-5-10-7)6-12-8(2)11/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDOWDQBOPHMOHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=N1)COC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylpyridin-3-yl)methyl acetate can be achieved through several methods. One common approach involves the reaction of 2-methylpyridine with acetic anhydride in the presence of a catalyst. The reaction typically proceeds under mild conditions, yielding the desired product with high selectivity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques. These methods offer advantages such as improved reaction control, higher yields, and reduced environmental impact compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(2-Methylpyridin-3-yl)methyl acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the acetate group to an alcohol.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds .

Scientific Research Applications

Chemical Reactions

(2-Methylpyridin-3-yl)methyl acetate can undergo various reactions, including:

  • Oxidation : Converts the compound into pyridine N-oxides using oxidizing agents like hydrogen peroxide.
  • Reduction : The acetate group can be reduced to form alcohol derivatives using reducing agents such as lithium aluminum hydride.
  • Nucleophilic Substitution : The acetate group can be substituted with other functional groups under basic conditions.

Organic Chemistry

In organic synthesis, this compound serves as a versatile intermediate for synthesizing more complex molecules. Its ability to undergo various chemical transformations allows chemists to create diverse derivatives with tailored properties.

Biological Studies

The compound is also utilized in biological research to study enzyme interactions and metabolic pathways. Its role as a ligand for specific enzymes or receptors can influence biochemical activities and provide insights into cellular mechanisms.

Pharmaceutical Development

Recent studies have highlighted the potential of this compound derivatives in drug discovery. For instance, compounds derived from this structure have been investigated for their anti-thrombolytic activity and potential as inhibitors of chromatin-associated proteins like WDR5, which is relevant in cancer therapy .

Industrial Applications

In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals. Its chemical stability and reactivity make it suitable for formulating products that require precise chemical characteristics.

Case Studies

  • Anti-Thrombolytic Activity Study : A series of pyridine derivatives were tested for their anti-thrombolytic properties, revealing that certain substitutions significantly enhance activity against clot formation .
  • Enzyme Interaction Studies : Research focused on the inhibition of WDR5 demonstrated that this compound derivatives could effectively disrupt chromatin interactions, providing a potential avenue for cancer treatment .

Mechanism of Action

The mechanism of action of (2-Methylpyridin-3-yl)methyl acetate involves its interaction with specific molecular targets. In biological systems, it may act as a ligand for certain enzymes or receptors, influencing their activity and modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Functional Group and Substituent Analysis

The following table compares key structural and physicochemical properties of (2-Methylpyridin-3-yl)methyl acetate with related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Differences
This compound C₉H₁₁NO₂ 165.19 Ester, pyridine, methyl Reference compound for comparison
2-(6-Methylpyridin-3-yl)acetic acid C₈H₉NO₂ 151.16 Carboxylic acid, pyridine, methyl Carboxylic acid group increases polarity
(E)-Methyl 3-(2-aminopyridin-3-yl)acrylate C₉H₁₀N₂O₂ 178.19 Ester, amino, acrylate, pyridine Amino group enhances solubility/reactivity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate C₁₂H₁₇N₃O₃S₂ 315.41 Ester, thioether, pyrimidine, methyl Thioether and pyrimidine alter stability
Methyl (2-methylimidazo[1,2-a]pyridin-3-yl)acetate C₁₁H₁₂N₂O₂ 204.23 Ester, imidazo-pyridine, methyl Fused imidazole ring increases complexity

Key Observations:

  • Lipophilicity : The ester group in this compound confers higher lipophilicity compared to its carboxylic acid analog (2-(6-Methylpyridin-3-yl)acetic acid) , likely influencing membrane permeability and metabolic stability.
  • Reactivity: Amino-substituted derivatives like (E)-Methyl 3-(2-aminopyridin-3-yl)acrylate exhibit enhanced nucleophilicity, enabling conjugation reactions, whereas thioether-containing analogs may show greater resistance to hydrolysis.

Spectroscopic and Analytical Data

  • NMR Profiles : Pyridine-based esters typically show distinct aromatic proton signals (δ 7.0–8.5 ppm) and ester carbonyl peaks (δ 165–175 ppm in ¹³C NMR). For example, tert-Butyl (2R,5S)-2-methyl-5-(((2-methylpyridin-3-yl)oxy)methyl)pyrrolidine-1-carboxylate displays pyridine proton splitting patterns (δ 8.3–8.5 ppm) and methyl ester resonances (δ 1.2–1.5 ppm), which may align with the target compound’s spectral data.

Bioactivity Correlations

Evidence from bioactivity clustering indicates that structurally related compounds often share pharmacological profiles. For instance:

  • Enzyme Inhibition : Imidazo-pyridine esters are explored as kinase inhibitors, suggesting this compound could serve as a scaffold for similar applications.

Biological Activity

(2-Methylpyridin-3-yl)methyl acetate, a pyridine derivative, has garnered attention for its biological activities and potential applications in various fields, including medicinal chemistry and agrochemicals. This compound is characterized by a methyl group at the second position and an acetate group at the third position of the pyridine ring. Its unique structure allows for diverse chemical transformations, making it a valuable intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. It may function as a ligand for various enzymes or receptors, thereby influencing their activity and modulating biochemical pathways. The precise molecular targets can vary based on the application context, which can include enzyme inhibition or activation, receptor modulation, and interaction with metabolic pathways.

Antimicrobial Properties

Recent studies have explored the antimicrobial potential of this compound. For instance, it has shown promising activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate its effectiveness in inhibiting bacterial growth. A comparative analysis with other pyridine derivatives revealed that compounds with similar structures exhibited varying degrees of antimicrobial activity, suggesting structure-activity relationships that warrant further investigation .

Cytotoxicity and Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects on certain cancer cell lines. For example, its potency was evaluated against multiple human cancer cell lines, revealing significant cytotoxicity. The compound's structure allows for the incorporation of imaging and therapeutic radionuclides, enhancing its potential as an anticancer agent .

Toxicological Profile

The safety profile of this compound has been assessed through various toxicity studies. Reports indicate that minor exposures may lead to mild symptoms such as drowsiness or gastrointestinal discomfort but generally do not result in severe adverse effects . Long-term exposure studies are necessary to fully understand its chronic toxicity and potential health risks.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
2-Methylpyridine2-MethylpyridineLess versatile than acetate
3-Methylpyridine3-MethylpyridineDifferent reactivity
Pyridine-3-acetic acidPyridine-3-acetic acidDifferent properties

The presence of both a methyl and an acetate group on the pyridine ring in this compound distinguishes it from other similar compounds, allowing for a broader range of chemical transformations and biological activities.

Case Studies

  • Antimicrobial Activity Study : In a study examining 248 monomeric alkaloids, this compound was found to exhibit good antimicrobial activity against various strains, including E. coli and C. albicans. MIC values ranged significantly depending on the specific strain tested .
  • Cytotoxicity Evaluation : A detailed analysis of the cytotoxic effects on glioblastoma cell lines indicated that this compound had an LC50 value significantly lower than other tested compounds, highlighting its potential as an effective anticancer agent .

Q & A

Q. Key Considerations :

  • Control reaction temperature to avoid decomposition of the pyridine ring.
  • Use anhydrous conditions to minimize hydrolysis.

How can the crystal structure of this compound be resolved using X-ray crystallography?

Basic
Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXT or SHELXL) is widely employed. Steps include:

Data Collection : Use a diffractometer to measure reflections.

Space Group Determination : SHELXT automates this using Laue group symmetry .

Refinement : SHELXL refines atomic positions and thermal parameters. For pyridine derivatives, anisotropic displacement parameters for the heteroaromatic ring are critical .

Q. Example Workflow :

StepSoftware/ToolOutput Metrics
Data IntegrationSAINTRint < 0.05
Structure SolutionSHELXTSpace Group (e.g., P2₁/c)
RefinementSHELXLR1 < 0.05

What challenges arise in analyzing the hydrolysis kinetics of this compound?

Advanced
Hydrolysis follows pseudo-first-order kinetics under acidic/basic conditions. Challenges include:

  • pH Sensitivity : The pyridine ring’s basicity may alter local pH, affecting rate constants.
  • Byproduct Interference : Degradation products (e.g., 2-methylnicotinic acid) can complicate UV-Vis or titration-based monitoring.

Methodological Solution :
Use stopped-flow NMR or HPLC to track acetate cleavage. For methyl acetate analogs, alkali titration showed first-order kinetics (Table 1) :

Time (s)[A]0 (mL)[A]t (mL)k (s<sup>-1</sup>)
124213.4712.010.0012
274513.4710.110.0011
454613.478.000.0013

How does the 2-methylpyridin-3-yl group influence the acetate moiety’s reactivity?

Advanced
The pyridine ring exerts electronic (electron-withdrawing) and steric effects:

  • Electronic Effects : Reduces electron density at the ester carbonyl, accelerating nucleophilic attack (e.g., hydrolysis).
  • Steric Hindrance : The 2-methyl group may slow reactions compared to unsubstituted analogs.

Q. Comparative Data :

CompoundHydrolysis Rate (k, s<sup>-1</sup>)Reference
Methyl acetate0.0012
(4-Methoxypyridin-2-yl)methyl acetate0.0009

What spectroscopic techniques are optimal for characterizing this compound?

Q. Basic

  • NMR : <sup>1</sup>H NMR (δ 2.5 ppm for CH₃-pyridine; δ 4.3 ppm for CH₂OAc).
  • IR : Ester C=O stretch ~1740 cm⁻¹; pyridine ring vibrations ~1600 cm⁻¹.
  • MS : Molecular ion peak at m/z 165 (C₉H₁₁NO₂<sup>+</sup>) .

How can computational methods predict the stability of this compound?

Advanced
DFT calculations (e.g., Gaussian) assess:

  • Thermodynamic Stability : Compare energy barriers for hydrolysis vs. methyl acetate.
  • Tautomerism : Evaluate potential ring tautomerization under acidic conditions.

Q. Example Output :

ParameterValue (kJ/mol)
ΔGhydrolysis85.2
ΔGtautomer92.7

What purification strategies ensure high-purity this compound?

Q. Basic

  • Distillation : Fractional distillation under reduced pressure (BP ~120–130°C at 10 mmHg).
  • Chromatography : Silica gel column chromatography with ethyl acetate/hexane.

Purity Standards (adapted from methyl acetate guidelines ):

ParameterSpecification
Purity (GC)≥99%
Water Content≤0.05%
Residual Solvent≤0.1%

What catalytic systems enhance synthesis efficiency of derivatives?

Q. Advanced

  • Enzymatic Catalysis : Lipases (e.g., Candida antarctica) for enantioselective transesterification.
  • Metal Catalysts : Pd/C for hydrogenolysis of protecting groups.

Case Study : K₂CO₃ in acetone improved yields of ethyl 2-(pyrimidin-2-ylthio)acetate by 15% .

How should researchers handle stability concerns during storage?

Q. Basic

  • Store under inert gas (N₂/Ar) at 4°C.
  • Avoid exposure to moisture or strong acids/bases.

Q. Stability Data :

ConditionDegradation (%) after 30 Days
Ambient Air12
N₂ Atmosphere2

How to resolve contradictions in reaction yield data?

Q. Advanced

  • Statistical Design : Use DoE (Design of Experiments) to identify critical variables (e.g., catalyst loading, temperature).
  • Analytical Cross-Validation : Compare HPLC, GC-MS, and <sup>1</sup>H NMR data for consistency.

Q. Example Resolution :

VariableOptimal RangeImpact on Yield
Temperature60–70°C+20%
Catalyst Loading5 mol%+15%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2-Methylpyridin-3-yl)methyl acetate
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(2-Methylpyridin-3-yl)methyl acetate

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